molecular formula C36H44FeP2 10* B1171388 tuberous sclerosis 2 protein CAS No. 169027-60-5

tuberous sclerosis 2 protein

Cat. No.: B1171388
CAS No.: 169027-60-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tuberous sclerosis 2 protein, also known as tuberin, is the product of the TSC2 tumor suppressor gene. This protein is a critical component of the tuberous sclerosis complex (TSC), where it forms a functional heterodimer with the TSC1 protein (hamartin) . The core function of the TSC1-TSC2 complex is to act as a key negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central hub controlling cell growth, proliferation, and metabolism . Tuberin functions as a GTPase-activating protein (GAP) for the small G-protein Rheb. By stimulating the GTP hydrolysis of Rheb, the TSC complex converts it to its inactive GDP-bound state, thereby inhibiting its ability to activate mTORC1 . This regulatory mechanism allows the TSC complex to integrate signals from cellular nutrient status, energy levels, and growth factors. Dysfunctional tuberin, resulting from TSC2 gene mutations, leads to constitutive activation of mTORC1 signaling, which drives abnormal cell growth and the formation of benign tumors (hamartomas) in multiple organs, a hallmark of the genetic disorder Tuberous Sclerosis Complex (TSC) . This protein is therefore essential for researchers investigating the molecular basis of TSC, the regulation of the mTOR pathway, and its broader implications in cellular physiology and oncogenesis. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

169027-60-5

Molecular Formula

C36H44FeP2 10*

Origin of Product

United States

Molecular and Structural Biology of Tuberous Sclerosis 2 Protein

TSC2 Gene Characteristics

The TSC2 gene encodes the tuberin (B1235387) protein and its integrity is paramount for normal cellular function. medlineplus.gov Mutations in this gene are a primary cause of the autosomal dominant disorder, tuberous sclerosis complex. nih.gov

Genomic Location and Exon Structure

The human TSC2 gene is located on the short (p) arm of chromosome 16 at position 13.3. nih.govwikipedia.orgmedlineplus.govwikipedia.org It spans approximately 43 to 45 kilobases (kb) of genomic DNA. nih.govoup.comoup.com The gene has a complex structure, consisting of 41 coding exons and a leader exon. nih.govoup.comoup.com These exons give rise to a messenger RNA (mRNA) transcript of about 5.5 kb. nih.govoup.comoup.com The gene's structure has been conserved through evolution, as evidenced by comparative analyses with the pufferfish (Fugu rubripes) genome, which also revealed an alternatively spliced exon (exon 31). oup.com

Transcriptional Regulation of TSC2 Expression

The regulation of TSC2 gene expression is a complex process that is not yet fully elucidated. However, research indicates that tuberin itself can play a role in transcriptional regulation. Tuberin has been shown to localize to the nucleus in addition to its primary cytoplasmic location. nih.govnih.gov Evidence suggests that tuberin can act as a transcription factor. nih.govnih.gov Specifically, it has been demonstrated to bind to the promoter region of the Epiregulin (EREG) gene and negatively regulate its expression. nih.govnih.gov This finding points to a nuclear function for tuberin in controlling the transcription of genes involved in cell growth, independent of its well-known role in the cytoplasm. nih.gov

Tuberin Protein Architecture and Domains

Tuberin is a large protein, with the most common isoform consisting of 1807 amino acids and having a molecular weight of approximately 180-200 kDa. nih.govnih.govwikipedia.orgnih.gov The protein's function is dictated by its modular architecture, which includes several well-defined domains and motifs that mediate its interactions and catalytic activity. nih.govspandidos-publications.com

GTPase-Activating Protein (GAP) Domain

Located near the C-terminus of the protein, the GTPase-Activating Protein (GAP) domain is one of the most critical functional regions of tuberin. nih.govspandidos-publications.comresearchgate.net This domain, spanning approximately amino acids 1517–1674, shares homology with Rap1GAP. nih.govoup.comresearchgate.net The primary function of this domain is to stimulate the intrinsic GTPase activity of small G-proteins, thereby converting them from an active GTP-bound state to an inactive GDP-bound state. spandidos-publications.com

Initially, tuberin was shown to possess GAP activity towards Rap1a and Rab5 in vitro. oup.comnih.gov However, the most physiologically significant target of tuberin's GAP activity is the Ras homolog enriched in brain (Rheb) protein. spandidos-publications.comnovusbio.com By accelerating the hydrolysis of GTP bound to Rheb, tuberin inactivates it. spandidos-publications.com This inactivation is a key step in the negative regulation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central controller of cell growth and protein synthesis. spandidos-publications.comnovusbio.com The catalytic mechanism involves an "asparagine thumb" (specifically, asparagine 1643) within the GAP domain that stabilizes the transition state of GTP hydrolysis on Rheb. researchgate.net Missense mutations within this domain are frequently found in individuals with tuberous sclerosis, underscoring its essential role in tuberin's tumor suppressor function. nih.govoup.com

TSC1-Interacting Domain

Tuberin forms a heterodimeric complex with another protein called hamartin, the product of the TSC1 gene. wikipedia.orgoup.com This interaction is crucial for the stability and function of both proteins. wikipedia.orgspandidos-publications.com The primary interaction between tuberin and hamartin is mediated by coiled-coil domains present in both proteins. oup.comresearchgate.net In tuberin, the N-terminal region, specifically a coiled-coil domain located around amino acids 346–371, is essential for this interaction. nih.govresearchgate.netresearchgate.net Some studies define a broader hamartin-binding domain in the N-terminal region of tuberin (amino acids 1-418). nih.govresearchgate.net The formation of the tuberin-hamartin complex is thought to protect tuberin from ubiquitin-mediated degradation, thereby stabilizing it. spandidos-publications.com

Other Functional Domains and Motifs

In addition to the GAP and TSC1-interacting domains, tuberin contains several other regions that contribute to its function and regulation:

Leucine Zipper: Located at the N-terminus (approximately amino acids 81-98), this motif is often involved in protein-protein interactions. nih.govspandidos-publications.comresearchgate.net

Coiled-Coil Domains: Besides the one involved in TSC1 interaction, another coiled-coil domain is present around amino acids 1008–1021. nih.govresearchgate.net

Transcriptional Activation Domains: Tuberin possesses domains that can activate transcription, further supporting its role in the nucleus. wikipedia.orgnih.gov

Calmodulin-binding domain: A region near the C-terminus (approximately amino acids 1740-1758) has been identified as a calmodulin-binding domain, suggesting a potential regulation by calcium signaling. spandidos-publications.comresearchgate.net

Phosphorylation Sites: Tuberin is a target for numerous kinases, and its activity is heavily regulated by phosphorylation at multiple sites, which can either activate or inhibit its function. nih.govnovusbio.com

Subcellular Localization and Dynamic Trafficking

Tuberin is not confined to a single cellular compartment; instead, it dynamically shuttles between different locations in response to environmental cues, a process critical for its function as a tumor suppressor. aacrjournals.org Its distribution includes the cytoplasm, lysosomes, mitochondria, and the nucleus, depending on factors like nutrient availability, cellular stress, and the phase of the cell cycle. nih.gov

Under normal growth conditions, characterized by the presence of both amino acids and growth factors (like insulin), tuberin is predominantly found in the cytoplasm. nih.gov In actively cycling cells where the kinase Akt is active, tuberin remains largely cytoplasmic. nih.gov However, in response to cellular stress, such as the withdrawal of amino acids or growth factors, tuberin translocates to the surface of lysosomes. nih.govresearchgate.net This recruitment to the lysosome is a key step in its function, as it brings tuberin into proximity with its direct target, the small GTPase Rheb, which resides on the lysosomal membrane. nih.gov The presence of both sufficient nutrients and growth factor signaling is necessary to maintain tuberin's cytoplasmic localization; the absence of either one is enough to trigger its movement to the lysosome. nih.govresearchgate.net

The dynamic trafficking of tuberin is tightly regulated by signaling pathways that respond to extracellular and intracellular conditions. A primary mechanism governing its localization is phosphorylation. Phosphorylation by the kinase Akt, which is activated by growth factors, promotes the dissociation of the TSC1/TSC2 complex from the lysosome, leading to its cytoplasmic retention. researchgate.net

Conversely, various forms of cellular stress that inhibit the master growth regulator mTORC1 (mechanistic target of rapamycin complex 1) promote the accumulation of tuberin on lysosomes. nih.govresearchgate.net This lysosomal recruitment is considered a universal response to stimuli that inactivate mTORC1. nih.gov Furthermore, tuberin possesses nuclear localization sequences (NLS), particularly within its C-terminal calmodulin-binding domain, allowing it to enter the nucleus. nih.govaacrjournals.org This nuclear translocation can also be regulated by phosphorylation events within its carboxyl terminus, suggesting a link between intracellular signaling and its nuclear functions. aacrjournals.org

Post-Translational Modifications of Tuberous Sclerosis 2 Protein

Post-translational modifications (PTMs) are crucial for regulating tuberin's stability, localization, and activity. nih.govweebly.com These modifications act as molecular switches, allowing the cell to rapidly modulate tuberin's function in response to diverse signals.

Phosphorylation is the most extensively studied PTM of tuberin, with numerous kinases targeting specific residues to either inhibit or activate its function. nih.govweebly.com These phosphorylation events are critical for integrating signals from pathways like the insulin (B600854)/growth factor pathway and energy-sensing pathways.

Key kinases that phosphorylate tuberin include:

Akt (Protein Kinase B): In response to insulin and growth factors, Akt phosphorylates tuberin on multiple sites, most notably Ser939 and Thr1462. nih.gov This inhibitory phosphorylation disrupts the TSC1/TSC2 complex, preventing it from acting on Rheb and thereby activating mTORC1 signaling. nih.gov

AMP-activated protein kinase (AMPK): Under low energy conditions (high AMP/ATP ratio), AMPK phosphorylates tuberin at Thr1227 and Ser1345. nih.gov These phosphorylations are thought to activate tuberin, enhancing its ability to inhibit mTORC1 and conserve energy. nih.gov

Glycogen synthase kinase 3β (GSK3β): GSK3β can phosphorylate tuberin at Ser1337 and Ser1341, which also appears to activate its repressive function on mTORC1. nih.gov

Extracellular signal-regulated kinase (Erk): Erk, part of the MAPK signaling pathway, can also phosphorylate tuberin, which has been shown to decrease its affinity for its binding partner hamartin (TSC1).

The table below summarizes key phosphorylation sites on tuberin, the responsible kinases, and the functional consequences.

Phosphorylation SiteKinase(s)Functional Effect on Tuberin/TSC Complex
Ser939Akt, RSKInhibition
Thr1462AktInhibition
Thr1227AMPKActivation
Ser1345AMPKActivation
Ser1337GSK3βActivation
Ser1341GSK3βActivation
Ser1798Akt, RSK1Regulates nuclear localization

This table is based on data from multiple research findings. aacrjournals.orgnih.gov

The stability and turnover of the tuberin protein are controlled through the ubiquitin-proteasome system. The interaction with its partner protein, hamartin (TSC1), is crucial for tuberin's stability, as hamartin protects it from ubiquitination and subsequent degradation by the proteasome. wikipedia.org Signaling pathways can influence this process. For instance, activation of the kinase Akt can promote the proteasome-dependent degradation of tuberin. wikipedia.org This suggests a model where Akt-mediated phosphorylation not only inactivates tuberin but may also flag it for ubiquitination and destruction, providing another layer of control over mTORC1 signaling. nih.gov

In addition to phosphorylation and ubiquitination, tuberin is also regulated by acetylation and methylation, adding further complexity to its functional control.

Acetylation: The acetylation status of lysine (B10760008) residues in the N-terminal domain of tuberin affects its stability. nih.gov Increased acetylation is linked to a concurrent increase in ubiquitination, leading to tuberin degradation and subsequent activation of mTORC1. nih.gov Conversely, deacetylation, a process carried out by sirtuin enzymes like SIRT1, stabilizes tuberin. nih.gov This deacetylated state prevents ubiquitination, thereby inhibiting mTORC1 signaling and promoting autophagy. nih.gov

Cross-Talk Between Different Modification Types

The functional regulation of this compound (TSC2), also known as tuberin, is intricately controlled by a variety of post-translational modifications (PTMs). Beyond the impact of individual modifications, a growing body of research highlights the importance of "cross-talk" between different PTM types. This interplay between phosphorylation, ubiquitination, acetylation, and methylation provides a sophisticated mechanism for fine-tuning TSC2 activity, stability, and subcellular localization. This section delves into the detailed research findings on the cross-talk between these modifications, revealing a complex regulatory network that governs TSC2 function.

Interplay Between Phosphorylation and Ubiquitination:

While phosphorylation is a primary mechanism for acutely regulating TSC2's GAP activity and its interaction with TSC1, ubiquitination is crucial for controlling its protein stability. Akt-dependent phosphorylation has been shown to destabilize TSC2, leading to its degradation nih.govsemanticscholar.org. This suggests a potential link where phosphorylation could prime TSC2 for ubiquitination. However, the ubiquitination of tuberin by the E3 ubiquitin ligase Pam has been demonstrated to occur independently of its phosphorylation by Akt, RSK1, and ERK kinases nih.gov. This indicates that multiple pathways may exist for TSC2 ubiquitination, some of which are phosphorylation-dependent and others that are not. The formation of the TSC1-TSC2 complex is a critical factor, as TSC1 protects TSC2 from ubiquitination by Pam nih.gov.

Acetylation and its Influence on Ubiquitination and Stability:

A direct and significant cross-talk has been identified between the acetylation and ubiquitination of TSC2. The acetylation status of TSC2 in its N-terminal domain directly impacts its stability by modulating its ubiquitination nih.gov. Increased acetylation of TSC2 is associated with an increase in its ubiquitination, leading to its degradation and subsequent activation of mTORC1 signaling. Conversely, the deacetylation of TSC2, a process mediated by the NAD-dependent deacetylase Sirtuin 1 (SIRT1), prevents its ubiquitination and enhances its stability nih.gov. This protective effect of deacetylation on TSC2 stability highlights a crucial regulatory axis where SIRT1 activity can indirectly control mTORC1 signaling by modulating TSC2 levels.

Modification Cross-TalkEffect on TSC2Downstream ConsequenceKey Enzymes Involved
Acetylation -> Ubiquitination Increased acetylation promotes ubiquitination and degradation.Activation of mTORC1 signaling.Acetyltransferases, SIRT1 (deacetylase)
Deacetylation -> Ubiquitination Deacetylation prevents ubiquitination and stabilizes the protein.Inhibition of mTORC1 signaling.SIRT1

Methylation and its Impact on Phosphorylation and Stability:

Recent findings have revealed a novel layer of cross-talk involving methylation and phosphorylation. TSC2 is methylated at arginine residues R1457 and R1459 by protein arginine methyltransferase 1 (PRMT1). This methylation event influences the phosphorylation status of the nearby threonine residue T1462, a key site for Akt-mediated phosphorylation. The methylation of R1457 and R1459 is essential for maintaining TSC2 stability. The interplay suggests that arginine methylation can modulate the accessibility or recognition of T1462 by kinases or phosphatases, thereby affecting TSC2's stability and its ability to regulate mTORC1. Hypomethylation has been linked to TSC2 degradation.

Modification Cross-TalkEffect on TSC2Downstream ConsequenceKey Enzymes Involved
Methylation -> Phosphorylation Methylation at R1457/R1459 affects phosphorylation at T1462.Essential for TSC2 stability.PRMT1, Akt

Phosphorylation, Acetylation, and Subcellular Localization:

The subcellular localization of TSC2 is critical for its function, particularly its translocation to the lysosome to inhibit Rheb. Both phosphorylation and acetylation have been implicated in regulating this process. Akt-mediated phosphorylation of TSC2 leads to its dissociation from the lysosome, thereby activating mTORC1. Similarly, the acetylation status of TSC2 is crucial for its ability to translocate to the lysosomal membrane. Deacetylated TSC2 is essential for its lysosomal localization. This suggests a potential interplay where the phosphorylation and acetylation status of TSC2 could coordinately regulate its access to its substrate Rheb on the lysosomal surface.

ModificationEffect on TSC2 LocalizationConsequence for mTORC1 Signaling
Phosphorylation (by Akt) Dissociation from the lysosome.Activation
Deacetylation Translocation to the lysosome.Inhibition

The Tuberous Sclerosis Complex: Assembly and Functional Integrity

Composition and Stoichiometry of the TSC1-TSC2-TBC1D7 Complex

The TSC protein complex is a heterotrimeric assembly consisting of three core subunits: TSC1, TSC2, and TBC1D7. nih.gov TSC1, also known as hamartin, and TSC2, known as tuberin (B1235387), are the products of the two genes whose mutations are responsible for the genetic disorder tuberous sclerosis complex. nih.govwikipedia.org TBC1D7 was later identified as a third, stably associated core subunit of the complex. nih.govaacrjournals.org

Recent advancements in structural biology, particularly cryo-electron microscopy, have elucidated the precise stoichiometry of the core TSC complex. It is now understood to be composed of two molecules of TSC1, two molecules of TSC2, and one molecule of TBC1D7, forming a 2:2:1 complex. researchgate.netnih.govescholarship.org This asymmetric assembly forms a large, high-molecular-mass protein complex within the cell. nih.gov While TSC1 and TSC2 are considered to interact in a 1:1 ratio, the entire functional unit incorporates TBC1D7 to achieve its complete structural and functional integrity. nih.gov

ComponentGeneOther NamesMolecular Weight (approx.)Stoichiometry in Complex
TSC1TSC1Hamartin130 kDa2
TSC2TSC2Tuberin200 kDa2
TBC1D7TBC1D7-34 kDa1

Mechanisms of Complex Assembly and Stability

The formation of a stable and functional TSC complex is a highly regulated process that depends on the specific interactions between its subunits. The stability of each component is interdependent, highlighting the cooperative nature of the complex assembly.

A primary role of hamartin (TSC1) within the complex is to stabilize tuberin (TSC2). wikipedia.org In the absence of TSC1, TSC2 is prone to ubiquitination and subsequent degradation by the proteasome. nih.govoup.com The physical interaction between TSC1 and TSC2 protects TSC2 from this degradation pathway, thereby maintaining sufficient levels of the functional TSC2 protein. nih.gov This stabilization is critical, as TSC2 contains the GTPase-activating protein (GAP) domain that is responsible for the complex's primary biochemical activity. nih.gov The interaction is mediated by the predicted coiled-coil domains of both proteins. researchgate.net The stability of hamartin itself, however, does not appear to be dependent on its interaction with tuberin. nih.gov

Structural Basis of TSC Complex Formation

The assembly is scaffolded by two intertwined TSC1 coiled-coils that span across the TSC2 dimer. researchgate.netescholarship.org The N-terminus of TSC2 interacts with the C-terminus of TSC1, a crucial interaction for the formation of the complex. nih.gov The single TBC1D7 molecule also binds to this extended coiled-coil dimer of TSC1, further stabilizing the entire architecture. nih.gov This intricate arrangement positions the two GAP domains of the TSC2 dimer symmetrically within the core of the complex, poised for their catalytic function. researchgate.netescholarship.org

Interacting ProteinsInteracting DomainsRole in Complex Formation
TSC1 - TSC2TSC1 C-terminus and TSC2 N-terminusMediates the primary interaction and formation of the core complex. researchgate.netnih.gov
TSC1 - TBC1D7TSC1 C-terminal coiled-coil region and TBC1D7Stabilizes the TSC1 dimer and the overall TSC1-TSC2 complex. nih.govoup.com
TSC2 - TSC2Tail-to-tail interactionForms a dimer that is central to the complex's architecture. researchgate.netescholarship.org

Functional Implications of TSC Complex Integrity

The integrity of the TSC1-TSC2-TBC1D7 complex is absolutely essential for its biological function as a negative regulator of the mTORC1 pathway. nih.gov The assembled complex functions as a GAP for the small GTPase Rheb. wikipedia.org By promoting the conversion of active, GTP-bound Rheb to its inactive, GDP-bound state, the TSC complex effectively turns off a key activator of mTORC1. researchgate.net

Disruption of the complex, through mutations in TSC1 or TSC2, prevents the proper inhibition of Rheb. nih.gov This leads to the constitutive activation of mTORC1 signaling, which in turn promotes uncontrolled cell growth and proliferation, hallmarks of the tumors and hamartomas characteristic of tuberous sclerosis complex. wikipedia.orgnih.gov Even the partial destabilization of the complex due to the loss of TBC1D7 results in a modest, but significant, growth-factor-independent activation of mTORC1. nih.gov Therefore, the precise assembly and unwavering stability of the TSC complex are critical for maintaining cellular homeostasis and preventing tumorigenesis. nih.govrug.nl

Regulatory Mechanisms of Tuberous Sclerosis 2 Protein Activity

GTPase-Activating Protein (GAP) Activity Towards Rheb

The most well-characterized function of TSC2 is its GAP activity, which is directed towards a small GTPase called Ras homolog enriched in brain (Rheb). nih.govnih.govnih.govnih.gov By accelerating the intrinsic GTP hydrolysis of Rheb, TSC2 converts it from an active, GTP-bound state to an inactive, GDP-bound state. nih.gov This action is central to the control of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cellular anabolic processes. nih.govescholarship.orgresearchgate.net

Biochemical and genetic studies have demonstrated that the GAP activity of the TSC1/TSC2 complex is highly specific for Rheb. nih.govnih.gov In experimental settings, the TSC2 protein has been shown to effectively stimulate GTP hydrolysis of Rheb but not other members of the Ras superfamily of GTPases, such as Rap1, RhoA, Cdc42, and Rab5. nih.gov This high degree of specificity ensures that TSC2 precisely controls the Rheb-mTORC1 signaling axis without interfering with other GTPase-dependent cellular processes. The interaction is crucial, as elevated levels of Rheb-GTP are found in cells deficient in TSC2. nih.gov

The catalytic mechanism employed by TSC2 to stimulate Rheb's GTPase activity is distinct from that of other GAPs like Ras-GAP. Instead of utilizing a conserved "arginine finger" to stabilize the transition state of GTP hydrolysis, TSC2 employs a catalytic "asparagine thumb". researchgate.netnih.govdntb.gov.ua Structural and biochemical analyses have identified a specific asparagine residue, Asn1643 (in human TSC2), as the critical component of this mechanism. escholarship.orgdntb.gov.uanih.gov This asparagine thumb is proposed to position a water molecule correctly for nucleophilic attack on the γ-phosphate of GTP, thereby accelerating hydrolysis. researchgate.net

The interaction is not solely dependent on this single residue. Other residues within the GAP domain of TSC2 and on the surface of Rheb are crucial for binding and catalysis. For instance, Rheb's Arg15 and Tyr35 have been identified as key residues that contribute to the TSC2-Rheb interface and indirectly aid in catalysis. researchgate.netnih.gov

ProteinKey ResidueFunction in Catalysis
TSC2 (Tuberin)Asparagine (N1643)Acts as the "asparagine thumb" to stabilize the transition state of GTP hydrolysis. escholarship.orgdntb.gov.uanih.gov
RhebTyrosine (Y35)Contributes to the active site and supports GAP-stimulated GTP hydrolysis. researchgate.netnih.gov
RhebArginine (R15)Important for Rheb to function as a substrate for TSC2 GAP and contributes to the binding interface. nih.govnih.gov

TSC2 is the primary regulator of the Rheb GTP/GDP cycle. In the absence of upstream inhibitory signals, TSC2 is active and maintains Rheb predominantly in its inactive, GDP-bound form. biorxiv.org This prevents Rheb from binding to and activating mTORC1. The GTPase cycle of Rheb is spatially regulated. biorxiv.orgresearchgate.net Active TSC2 is localized to the membranes of lysosomes and other perinuclear structures, where it encounters and inactivates membrane-associated Rheb-GTP. biorxiv.org Upon hydrolysis, Rheb-GDP is released from the membrane into the cytosol. biorxiv.orgresearchgate.net When TSC2 is inhibited, the balance shifts, allowing Rheb-GTP to accumulate on these membranes, leading to robust mTORC1 activation. biorxiv.org Therefore, by controlling the rate of GTP hydrolysis, TSC2 acts as a direct brake on the Rheb-mTORC1 signaling pathway. nih.govnih.gov

Upstream Signaling Pathways Integrating with TSC2

The GAP activity of TSC2 is not constitutive but is instead dynamically regulated by a variety of upstream signaling pathways. These pathways respond to diverse environmental cues, such as growth factors, cellular energy status, and stress, allowing the cell to tailor its growth and metabolic activity appropriately.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major pro-growth and survival pathway that is often activated by growth factors like insulin (B600854). researchgate.netyoutube.com Akt (also known as Protein Kinase B) directly phosphorylates TSC2 at multiple serine and threonine residues, including Ser939, Ser981, and Thr1462. researchgate.net This phosphorylation event serves as a negative regulatory mechanism, inhibiting the GAP activity of TSC2. nih.govyoutube.comresearchgate.net The inhibition of TSC2 relieves the suppression on Rheb, allowing Rheb-GTP levels to rise and subsequently activate mTORC1 signaling. youtube.comresearchgate.net Mechanistically, Akt-mediated phosphorylation has been shown to cause the dissociation of the TSC1/TSC2 complex from the lysosomal surface, spatially segregating it from its substrate, Rheb. researchgate.net This disruption of the TSC complex's localization is a key step in its inactivation. researchgate.net

In contrast to the inhibitory signals from the Akt pathway, the AMP-Activated Protein Kinase (AMPK) pathway positively regulates TSC2 activity. AMPK functions as a crucial cellular energy sensor, becoming active under conditions of low ATP, such as glucose deprivation or hypoxia. aacrjournals.orgresearchgate.net Once activated, AMPK directly phosphorylates TSC2 on different residues than Akt, including Ser1387 in mammals. nih.govmdpi.com This phosphorylation event enhances the GAP activity of TSC2 toward Rheb. nih.govresearchgate.netmdpi.com The potentiation of TSC2 function leads to the inactivation of Rheb and a subsequent shutdown of mTORC1 activity. aacrjournals.orgresearchgate.net This mechanism is a critical part of the cellular response to energy stress, as it halts energy-consuming anabolic processes like protein synthesis to conserve resources. nih.gov

Upstream PathwayKey KinaseEffect on TSC2 ActivityMechanismDownstream Consequence
PI3K/Akt PathwayAkt (PKB)Negative Regulation (Inhibition)Phosphorylates TSC2 on multiple sites (e.g., S939, S981, T1462), causing its dissociation from the lysosome. researchgate.netActivation of Rheb and mTORC1, promoting cell growth and proliferation. youtube.com
AMPK PathwayAMPKPositive Regulation (Activation)Phosphorylates TSC2 on specific sites (e.g., S1387), enhancing its GAP activity. nih.govnih.govmdpi.comInhibition of Rheb and mTORC1, conserving energy and halting cell growth. aacrjournals.orgresearchgate.net

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling cascade involved in cell proliferation and differentiation, directly impacts TSC2 function. oup.com Research has demonstrated that both ERK1/2 and its downstream effector, RSK1 (p90 ribosomal S6 kinase), phosphorylate TSC2 at distinct sites from those targeted by other kinases like Akt. oup.com

Specifically, ERK1/2 has been shown to phosphorylate TSC2 on serine residues S540 and S664, while RSK1 phosphorylates S1798. oup.com This phosphorylation negatively regulates the GAP activity of the TSC1/TSC2 complex, leading to the activation of mTOR. oup.com Furthermore, ERK-mediated phosphorylation can disrupt the stable association between TSC1 and TSC2, further impairing the complex's inhibitory function. oup.comnih.gov

The loss of tuberin (B1235387) expression has been correlated with constitutively high ERK activity, suggesting that TSC2 acts as an upstream negative regulator of the ERK signaling cascade. physiology.org Restoration of tuberin expression in cells lacking it leads to a significant decrease in both ERK and B-Raf activity. physiology.org This indicates that the tumor suppressor function of TSC2 may, in part, be executed through its regulation of the ERK pathway. physiology.org

KinaseTSC2 Phosphorylation SitesFunctional Consequence on TSC1/TSC2 Complex
ERK1/2S540, S664Negative regulation of Rheb-GAP activity, disruption of TSC1/TSC2 complex
RSK1S1798Negative regulation of Rheb-GAP activity

Wnt Signaling Pathway and GSK3β

The Wnt signaling pathway, crucial for embryonic development and tissue homeostasis, also intersects with TSC2 regulation, primarily through the action of Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, GSK3β is active and phosphorylates β-catenin, marking it for degradation. youtube.comyoutube.com However, upon Wnt stimulation, GSK3β is inhibited. nih.gov

GSK3β can directly phosphorylate TSC2, and this phosphorylation is dependent on a priming phosphorylation by AMP-activated protein kinase (AMPK). nih.gov This sequential phosphorylation by AMPK and then GSK3β provides a mechanism for integrating energy status and Wnt signaling inputs to regulate cell growth through the TSC2-mTOR pathway. nih.gov Wnt-mediated inhibition of GSK3β prevents this phosphorylation of TSC2, leading to the activation of mTOR. nih.gov This activation of mTOR by the Wnt pathway occurs independently of the canonical β-catenin-dependent transcription. nih.gov

Signaling PathwayKey MediatorEffect on TSC2Consequence for mTORC1 Signaling
WntInhibition of GSK3βPrevents GSK3β-mediated phosphorylation of TSC2Activation

Nutrient Sensing Mechanisms (e.g., Amino Acid Availability)

The availability of nutrients, particularly amino acids, is a potent regulator of mTORC1 activity. While amino acid withdrawal can suppress mTORC1 activity independently of the TSC1/TSC2 complex's GAP activity, TSC2 plays a role in the cellular response to nutrient stress. nih.govnih.gov

Cells lacking TSC2 exhibit a heightened adaptive up-regulation of both amino acid and glucose transporters in response to nutrient stress. nih.gov This suggests that while amino acids can signal to mTORC1 through a TSC2-independent mechanism involving the Rag GTPases, TSC2 is involved in modulating the cellular machinery that senses and responds to nutrient availability. nih.govembopress.org The small G protein Rheb (Ras homolog enriched in brain), the direct target of TSC2's GAP activity, is a crucial mediator of nutrient signaling to mTOR. uniprot.org Rheb can activate mTORC1 even during amino acid insufficiency, indicating its central role in integrating nutrient signals upstream of mTOR. uniprot.org

Hypoxia-Induced Regulation of TSC2 Activity

Cellular oxygen levels are a critical determinant of metabolic activity, and hypoxia (low oxygen) leads to the inhibition of mTORC1 to conserve energy. This regulation is critically dependent on the TSC1/TSC2 complex. nih.gov

Under hypoxic conditions, the expression of the protein REDD1 (Regulated in Development and DNA Damage Response 1) is induced by the Hypoxia-Inducible Factor α (HIFα). nih.govwikipedia.org REDD1 then acts to suppress mTORC1 activity by facilitating the release of TSC2 from its inhibitory association with 14-3-3 proteins. nih.gov This dissociation allows the TSC1/TSC2 complex to become active and inhibit Rheb, thereby downregulating mTORC1 activity. nih.gov This mechanism is essential for cellular adaptation to hypoxic stress and acts as a tumor suppressor pathway. nih.govsemanticscholar.org Disruption of the TSC1/TSC2 complex abrogates the effects of hypoxia on mTOR. nih.gov

ConditionKey MediatorMechanism of TSC2 RegulationOutcome for mTORC1 Activity
HypoxiaREDD1REDD1 promotes the dissociation of TSC2 from inhibitory 14-3-3 proteins, activating the TSC1/TSC2 complex.Inhibition

Other Modulatory Signals and Stress Responses

TSC2 activity is also modulated by a variety of other cellular stress signals, positioning the TSC1/TSC2 complex as a central hub for stress response integration.

Energy Stress: Low cellular energy levels, reflected by an increased AMP:ATP ratio, activate AMP-activated protein kinase (AMPK). wikipedia.org Activated AMPK directly phosphorylates and activates the TSC1/TSC2 complex, leading to mTORC1 inhibition and a shutdown of anabolic processes. embopress.orgwikipedia.org

DNA Damage: In response to DNA damage, the TSC1/TSC2 complex is activated to suppress mTORC1 signaling, contributing to cell cycle arrest and allowing for DNA repair. wikipedia.org

Endoplasmic Reticulum (ER) Stress: The unfolded protein response (UPR), triggered by ER stress, also modulates TSC2 activity. Initially, ER stress can lead to the inactivation of TSC2, but prolonged stress results in its activation, serving as a regulatory mechanism to limit mTOR activity. nih.gov Neurons lacking a functional TSC1/TSC2 complex exhibit increased ER stress and are more vulnerable to ER stress-induced cell death. nih.gov

Oxidative Stress: Tuberin-deficient cells show increased levels of reactive oxygen species (ROS) and oxidative stress. nih.gov This suggests a role for TSC2 in maintaining cellular redox balance.

Cellular Functions Regulated by Tuberous Sclerosis 2 Protein

Regulation of Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway

The TSC1-TSC2 complex is a central hub for controlling mTORC1 activity. nih.gov TSC2 possesses a GTPase-activating protein (GAP) domain that targets the small GTPase Rheb (Ras homolog enriched in brain). wikipedia.orgnovusbio.com By converting Rheb from its active GTP-bound state to an inactive GDP-bound state, the TSC1-TSC2 complex effectively switches off mTORC1 signaling. novusbio.com This inhibitory function is modulated by various upstream signals, including growth factors, cellular energy levels, and stress, which can phosphorylate and inactivate the TSC1-TSC2 complex, thereby allowing mTORC1 activation. wikipedia.orgh1.co

Downstream Effectors of mTORC1 (e.g., S6K, 4E-BP1)

Once activated, mTORC1 phosphorylates a range of downstream targets that mediate its cellular effects. Two of the most well-characterized downstream effectors are the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). pnas.orgcornell.edu In cells with functional TSC2, mTORC1 activity is kept in check, leading to hypophosphorylation of S6K and 4E-BP1. nih.govresearchgate.net Conversely, in the absence of functional TSC2, mTORC1 is constitutively active, resulting in the hyperphosphorylation of S6K and 4E-BP1. nih.govnih.gov

The phosphorylation status of these key proteins has profound effects on cellular processes. Phosphorylated S6K promotes protein synthesis and cell growth, while phosphorylated 4E-BP1 releases its inhibition on the translation initiation factor eIF4E, allowing for cap-dependent translation to proceed. pnas.orgcornell.edu

ConditionTSC2 ActivitymTORC1 ActivityS6K Phosphorylation4E-BP1 Phosphorylation
Normal Cellular ConditionsActiveInhibitedLowLow
Loss of TSC2 FunctionInactiveConstitutively ActiveHighHigh
Growth Factor StimulationInhibitedActivatedHighHigh
Energy DeprivationActivatedInhibitedLowLow

Control of Protein Synthesis and Translation Initiation

Through its regulation of mTORC1 and its downstream effectors, TSC2 exerts significant control over protein synthesis and translation initiation. nih.govoncotarget.com By inhibiting mTORC1, functional TSC2 helps to suppress global protein synthesis. h1.conih.gov This is achieved in part by preventing the phosphorylation of S6K, which, when active, promotes ribosome biogenesis and the translation of mRNAs with a 5' terminal oligopyrimidine (TOP) tract. nih.gov

Furthermore, the TSC1-TSC2 complex's control over 4E-BP1 phosphorylation is a critical mechanism for regulating cap-dependent translation initiation. pnas.org When 4E-BP1 is hypophosphorylated, it binds to eIF4E, preventing the assembly of the eIF4F complex, which is essential for recruiting ribosomes to the 5' cap of mRNAs. pnas.org In cells lacking functional TSC2, the resulting hyperphosphorylation of 4E-BP1 leads to its dissociation from eIF4E, thereby promoting uncontrolled cap-dependent translation. cornell.edunih.gov

Regulation of Cell Growth and Size

A primary function of the TSC1-TSC2 complex is the negative regulation of cell growth, defined as an increase in cell mass and size. wikipedia.orgnih.govnih.govnih.gov This is a direct consequence of its ability to inhibit the mTORC1 pathway, which is a central coordinator of cell growth. nih.gov By suppressing protein synthesis and other anabolic processes promoted by mTORC1, TSC2 ensures that cell growth is tightly coupled to appropriate environmental and intracellular cues. h1.conih.gov

Studies have demonstrated that the loss of either TSC1 or TSC2 leads to an increase in cell size. nih.gov Conversely, overexpression of the TSC1-TSC2 complex can reduce cell size. nih.gov This regulatory role is crucial for maintaining tissue homeostasis and preventing the aberrant cell growth characteristic of tumors. wikipedia.orgatsjournals.org

Modulation of Cell Proliferation

In addition to regulating cell growth, TSC2 also plays a significant role in modulating cell proliferation, the process of cell division. wikipedia.orgnih.govnih.govoncotarget.comnih.gov While the distinction between cell growth and proliferation is important, these two processes are often interconnected. The hyperactivation of mTORC1 signaling due to TSC2 loss can drive cell proliferation. oncotarget.comnih.gov

The mechanisms by which TSC2 influences cell proliferation are complex and can be both mTORC1-dependent and -independent. The mTORC1 pathway can influence the cell cycle, and its overactivation in TSC2-deficient cells can lead to aberrant cell cycle progression. nih.govaacrjournals.org Research has shown that loss of TSC2 function can lead to more rapid cell proliferation, and this effect is often sensitive to mTORC1 inhibitors like rapamycin. nih.govresearchgate.net However, some studies suggest that TSC2 can also regulate cell migration and invasiveness through mechanisms that are independent of its GAP activity towards Rheb, highlighting the multifaceted nature of its tumor suppressor function. nih.gov

Autophagy Modulation by TSC2

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis, stress response, and the removal of damaged organelles. TSC2 is a key regulator of autophagy, primarily through its control of the mTORC1 pathway, which is a potent inhibitor of autophagy. health.mil

Direct and Indirect Mechanisms of Autophagy Regulation

The regulation of autophagy by TSC2 occurs through both direct and indirect mechanisms, largely centered on its inhibition of mTORC1. researchgate.netresearchgate.net

Indirect Mechanism: The primary and most well-established mechanism is indirect. By inhibiting mTORC1, functional TSC2 relieves the inhibitory brake on the autophagy-initiating ULK1 (Unc-51 like autophagy activating kinase 1) complex. researchgate.netnih.gov When mTORC1 is active, it phosphorylates ULK1 at specific sites, which prevents its activation and the subsequent initiation of autophagosome formation. nih.gov Therefore, in the presence of active TSC2, mTORC1 is suppressed, allowing for ULK1 activation and the induction of autophagy. researchgate.net

Direct Mechanisms: While the indirect regulation via mTORC1 is paramount, some evidence suggests more direct roles for the TSC complex in autophagy. For instance, under conditions of energy stress, AMP-activated protein kinase (AMPK) can phosphorylate TSC2, enhancing its activity and thereby promoting autophagy through mTORC1 inhibition. researchgate.netnih.gov This positions TSC2 as a critical sensor that links cellular energy status to the autophagic response. Furthermore, nitrosative stress can induce autophagy through an ATM-AMPK-TSC2-mediated suppression of mTORC1. researchgate.netnih.gov

The dysregulation of autophagy in the context of TSC2 deficiency has significant pathological implications. Impaired autophagy due to mTORC1 hyperactivation can contribute to the accumulation of damaged proteins and organelles, leading to cellular stress and contributing to the neurocognitive deficits observed in tuberous sclerosis complex. health.milnih.gov

Regulatory FactorEffect on TSC2Effect on mTORC1Overall Effect on AutophagyMechanism
Growth FactorsInhibitionActivationInhibitionIndirect (via mTORC1)
Energy Deprivation (AMPK activation)ActivationInhibitionInductionIndirect (via mTORC1)
Nitrosative StressActivationInhibitionInductionIndirect (via mTORC1)
Loss of TSC2 FunctionN/AConstitutive ActivationInhibitionIndirect (via mTORC1)

Context-Dependent Autophagy Regulation (e.g., Neuronal vs. Non-Neuronal Cells)

The regulation of autophagy by the TSC2 protein exhibits significant context-dependency, with notable differences observed between neuronal and non-neuronal cells.

In non-neuronal cells , the loss of TSC2 function leads to constitutive activation of mTORC1, which in turn inhibits the ULK1/2 complex, resulting in the suppression of autophagy. researchgate.netahajournals.org This impairment of autophagy can render TSC2-deficient cells more susceptible to cell death under stress conditions such as nutrient deprivation. nih.gov

Conversely, in neurons , the loss of TSC2 leads to a paradoxical increase in autophagic flux, despite the hyperactivation of mTORC1. researchgate.netnih.gov This is attributed to a dominant role of AMPK in these post-mitotic cells. The loss of TSC2 in neurons induces cellular stress, leading to the activation of AMPK, which then directly activates ULK1, overriding the inhibitory signals from mTORC1. ahajournals.orgresearchgate.netnih.govnih.gov This dysregulated autophagy in neurons is thought to contribute to the neurological manifestations of Tuberous Sclerosis Complex. researchgate.netnih.gov

Cell TypeEffect of TSC2 Loss on AutophagyPrimary Regulatory MechanismKey Signaling Molecules
Non-Neuronal CellsDecreased/InhibitedmTORC1-dependent inhibition of ULK1/2TSC2, mTORC1, ULK1/2
Neuronal CellsIncreased/DysregulatedAMPK-dependent activation of ULK1TSC2, mTORC1, AMPK, ULK1

Role in Cellular Metabolism

The TSC2 protein, through its regulation of mTORC1, is a pivotal orchestrator of cellular metabolism, influencing glucose homeostasis, biosynthetic pathways, and mitochondrial function.

Glucose Uptake and Utilization

The role of TSC2 in glucose uptake and utilization is multifaceted. Loss of TSC2 function and subsequent mTORC1 hyperactivation have been shown to increase the expression of the glucose transporter GLUT1, leading to enhanced glucose uptake in some cell types. researchgate.netspandidos-publications.comyoutube.com This is part of a broader metabolic reprogramming that supports anabolic growth.

However, research has also demonstrated that constitutive mTORC1 activity due to TSC2 loss can negatively regulate the trafficking of glucose transporters, including GLUT1, GLUT2, and GLUT4, to the plasma membrane. nih.govatsjournals.org This can result in impaired insulin-stimulated glucose uptake, highlighting a complex and potentially cell-type-specific role for TSC2 in glucose transport. researchgate.net

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Regulation

While direct regulation of the Pentose Phosphate Pathway (PPP) by TSC2 is not extensively characterized, its control over mTORC1 provides a clear indirect regulatory mechanism. mTORC1 is known to promote several anabolic processes, including the PPP. spandidos-publications.com The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is essential for producing NADPH, a key reductant for biosynthetic reactions and antioxidant defense, and for generating precursors for nucleotide synthesis. By inhibiting mTORC1, TSC2 can be inferred to restrain the flux through the PPP, thereby coupling nucleotide and fatty acid synthesis with appropriate growth signals. Conversely, loss of TSC2 would be expected to lead to an mTORC1-dependent upregulation of the PPP to support the increased biosynthetic demands of proliferating cells.

Mitochondrial Function and ROS Production

The TSC2-mTORC1 pathway is intricately linked to mitochondrial biogenesis, function, and the production of reactive oxygen species (ROS). In some non-neuronal cell types, loss of TSC2 and subsequent mTORC1 activation can lead to an increase in mitochondrial biogenesis and ATP production. nih.govwikipedia.org This is thought to support the increased energy demands of cell growth and proliferation.

However, in neurons, loss of TSC2 has been associated with impaired mitochondrial bioenergetics, including reduced baseline respiration and ATP turnover. nih.gov Furthermore, TSC2 deficiency can lead to an accumulation of dysfunctional mitochondria, suggesting defects in mitophagy, the selective autophagic clearance of damaged mitochondria. nih.gov Loss-of-function mutations in TSC2 have also been shown to increase the production of ROS through the activation of Rac1.

Metabolic ProcessEffect of TSC2 LossUnderlying Mechanism
Glucose UptakeVariable (Increased GLUT1 expression, impaired transporter trafficking)mTORC1-dependent regulation of glucose transporter expression and localization
Pentose Phosphate PathwayInferred UpregulationmTORC1-dependent promotion of anabolic pathways
Mitochondrial FunctionContext-dependent (Increased biogenesis in some cells, impaired bioenergetics in neurons)mTORC1-dependent regulation of mitochondrial biogenesis and mitophagy
ROS ProductionIncreasedActivation of Rac1

Cell Cycle Progression and Checkpoint Control

The Tuberous Sclerosis 2 protein plays a significant role in cell cycle control, primarily by acting as a brake on the G1 to S phase transition. Expression of TSC2 is high in quiescent (G0) and early G1 cells. The loss of tuberin (B1235387) function can induce quiescent cells to re-enter the cell cycle and progress into S phase. This function is linked to its ability to negatively regulate mTORC1, which in turn controls the synthesis of proteins essential for cell cycle progression.

Furthermore, TSC2 interacts with and is regulated by key cell cycle proteins. D-type cyclins, in complex with their cyclin-dependent kinase (CDK) partners CDK4 and CDK6, can phosphorylate and inactivate the TSC1/TSC2 complex. This relieves the inhibition on mTORC1, promoting cell growth and progression through the G1 phase. Antisense inhibition of TSC2 has been shown to cause an upregulation of cyclin D1 expression, further implicating TSC2 in the G1/S checkpoint. The reentry into the cell cycle following the loss of TSC2 is dependent on the activity of G1 CDKs, such as Cdk2 or Cdk4.

Regulation of Cell Differentiation and Stem Cell Fate

The TSC1-TSC2 complex is a crucial regulator of stem cell fate, influencing both self-renewal and differentiation processes across various stem cell lineages. nih.gov Its role in managing the mTOR pathway is essential for producing specialized cells from stem cells in response to microenvironmental cues. nih.gov

Tuberin is essential for the proper differentiation of neuroprogenitors. nih.govnih.gov Inactivation of Tsc2 in neural stem cells of the ventricular-subventricular zone can lead to the formation of hamartomas in the striatum. nih.govnih.gov The loss of Tsc2 alters translational processes and delays differentiation, causing cells to retain immature characteristics. nih.govnih.govresearchgate.net This is due to the inability of the cells to uncouple mRNA availability from translation, a critical step in the transition from a stem cell state. nih.govnih.gov

Studies using human induced pluripotent stem cells (iPSCs) with TSC2 mutations have shown aberrant cell fate decisions at early neural progenitor stages. oup.com These mutant cells often co-express progenitor and neuronal markers, suggesting a disruption in the normal sequence of neurodevelopment. oup.com Furthermore, the loss of Tsc1 or Tsc2 in post-mitotic hippocampal neurons has been shown to cause enlargement of the cell body and dendritic spines, affecting glutamatergic synapse properties. harvard.edu This indicates that the TSC pathway is not only crucial for differentiation but also for the maturation and function of neurons. harvard.edu

Research FindingModel SystemConsequence of TSC2 Loss/InactivationReference
Delayed DifferentiationIn vivo (mouse model)Retention of immature phenotypes in hamartomas nih.govnih.gov
Altered Translational ControlIn vivo (mouse model)Inability to decouple mRNA and translation nih.govnih.gov
Aberrant Cell FateHuman iPSCsCo-expression of progenitor and neuronal markers oup.com
Neuronal HypertrophyPost-mitotic hippocampal neurons (mouse/rat)Enlargement of somas and dendritic spines harvard.edu

In the Drosophila intestinal stem cell (ISC) lineage, TSC2 is highly expressed in ISCs and is critical for maintaining their identity. plos.orgnih.govnih.gov The differentiation of ISCs into enterocytes (ECs) requires the Notch signaling pathway to repress TSC2 expression in the intermediate enteroblast (EB) stage. plos.orgnih.govnih.gov This repression of TSC2 is both necessary and sufficient to promote the EC fate. plos.orgnih.govnih.gov

The regulation of TSC2 by Notch signaling integrates developmental cues with nutritional signals processed through the insulin (B600854) and TOR pathways. plos.orgnih.gov High levels of TSC2 in ISCs prevent premature differentiation, while the reduction of TSC2 activity in EBs allows for their commitment to the EC lineage. plos.orgnih.gov Conversely, in conditions of low Notch activation, TSC2 expression remains high, preventing the growth of cells that would differentiate into enteroendocrine cells. plos.org However, other research suggests that loss of TSC1/2 in Drosophila ISCs leads to their rapid loss through TORC1 hyperactivation, and that TSC1/2 mutant ISCs can efficiently produce enterocytes but not enteroendocrine cells. nih.gov

Cell TypeTSC2 Expression LevelCellular OutcomeSignaling PathwayReference
Intestinal Stem Cells (ISCs)HighMaintenance of stem cell identity- plos.orgnih.govnih.gov
Enteroblasts (EBs) -> Enterocytes (ECs)RepressedPromotes EC differentiationNotch Signaling plos.orgnih.govnih.gov
Enteroblasts (EBs) -> Enteroendocrine Cells (EEs)HighPrevents growth and differentiation into EEsLow Notch Activation plos.org
TSC1/2 Mutant ISCsN/A (Loss of function)Rapid ISC loss, impaired enteroendocrine differentiationTORC1 Hyperactivation nih.gov

TSC2 plays a significant role in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) and their subsequent maintenance and differentiation. Loss of one allele of TSC2 in human fibroblasts is sufficient to increase p53 levels and impair the efficiency of iPSC reprogramming. nih.govoup.com This suggests that proper TSC2 function is critical for the transition to a pluripotent state. nih.gov While a half-maximal level of TSC2 is enough to establish iPSC colonies, it makes the cells more sensitive to the stresses of reprogramming. nih.gov Interestingly, complete loss of TSC2 appears to prevent reprogramming altogether, though it is not required to maintain the pluripotent state once established. nih.gov

Mutations in TSC2 can also lead to aberrant mitotic divisions in iPSCs, a phenotype that is not significantly rescued by treatment with the mTORC1 inhibitor rapamycin. nih.gov This points to non-canonical, mTORC1-independent functions of TSC2 in maintaining genomic stability during cell division. nih.gov During differentiation, the absence of TSC2 and the resulting mTORC1 hyperactivation can bias cell fate decisions, often leading to profound impairments in neuronal differentiation and an increased production of glial cells. nih.gov

Axonal and Dendritic Growth Regulation

The TSC1/TSC2 complex is a critical regulator of neuronal polarity, specifically axon formation and growth. nih.goved.ac.uk Overexpression of the complex suppresses the formation of axons, whereas the loss of either TSC1 or TSC2 function leads to the development of multiple, ectopic axons both in cell culture and in the mouse brain. nih.goved.ac.uk

This regulatory role is spatially controlled within the neuron. Tsc2 is phosphorylated and thereby inhibited specifically in the axon, but not in the dendrites. nih.goved.ac.uk This localized inhibition of Tsc2 in the axon allows for the activation of the mTORC1 pathway, which is necessary to initiate and sustain axonal growth. nih.gov Meanwhile, the active TSC1/TSC2 complex in the other neurites keeps their growth in check, ensuring that only one axon is formed. nih.gov The loss of Tsc2 also leads to an enlargement of dendritic spines, which are the postsynaptic component of most excitatory synapses in the brain, indicating a role for TSC2 in synapse structure and function. harvard.eduepa.gov

ConditionEffect on Axon FormationEffect on Dendritic SpinesUnderlying MechanismReference
Overexpression of Tsc1/Tsc2Suppression of axon formationNot specifiedInhibition of mTORC1 pathway nih.goved.ac.uk
Loss of Tsc1 or Tsc2 functionInduction of ectopic axonsEnlargement of spinesHyperactivation of mTORC1 pathway harvard.edunih.goved.ac.uk
Normal Physiological StateFormation of a single axonNormal morphologyLocalized phosphorylation and inhibition of Tsc2 in the axon nih.gov

Other Identified Functions of TSC2 (e.g., Rac1 activation)

Beyond its canonical role as a negative regulator of mTORC1, TSC2 has been identified to have other important cellular functions. One notable function is its involvement in regulating the actin cytoskeleton and cell migration through the activation of small GTPases, specifically Rac1 and CDC42. nih.gov

Loss of functional TSC2 expression has been shown to decrease the activation of both CDC42 and Rac1. nih.govresearchgate.net This TSC2-dependent activation of Rac1 and CDC42 is important for establishing cell polarity and directing cell migration. nih.gov The mechanism appears to involve a negative feedback loop where loss of TSC2 leads to reduced PI3K activation, which in turn reduces the activation of CDC42 and Rac1. nih.gov

Interestingly, some studies have presented a contrasting role, where TSC1 is proposed to inhibit Rac1, and TSC2 blocks this inhibition. nih.govrupress.org In this model, the expression of TSC2 or just its TSC1-binding domain is sufficient to activate Rac1, leading to the disassembly of stress fibers and remodeling of focal adhesions. rupress.org Furthermore, certain loss-of-function mutations in tuberin that prevent its interaction with hamartin can lead to an increase in Rac1 activity, promoting cell motility and the production of reactive oxygen species (ROS). nih.gov These seemingly contradictory findings may reflect cell-type-specific contexts or the complexity of the signaling networks in which the TSC complex participates.

Research Methodologies and Models for Tuberous Sclerosis 2 Protein Studies

In Vivo Genetic Models

In vivo models are indispensable for studying the systemic and developmental consequences of TSC2 dysfunction in a whole-organism context.

Mouse Models (e.g., Conditional Knockouts, Eker Rat Model)

Mouse models have been central to understanding the physiological roles of the TSC2 gene. Conventional knockout of either Tsc1 or Tsc2 in mice results in early embryonic lethality, highlighting the essential role of the TSC complex in development. nih.gov To overcome this, researchers have developed conditional knockout models, which allow for the deletion of the Tsc2 gene in specific tissues or at particular developmental stages. nih.govnih.gov For instance, deleting Tsc2 in radial glial progenitor cells of the developing cerebral cortex and hippocampus leads to increased mTORC1 pathway activation, a thicker cortex, and defects in cortical lamination and hippocampal organization. nih.gov Similarly, inactivating the Tsc2 gene specifically in astrocytes results in increased astroglial proliferation and neuronal disorganization. nih.gov Deleting Tsc2 in postmitotic excitatory neurons of the embryonic forebrain also leads to premature death in homozygous mice. nih.gov

The Eker rat is a naturally occurring model of TSC characterized by a spontaneous mutation in the Tsc2 gene. nih.govneupsykey.com This mutation leads to the production of a nonfunctional, truncated tuberin (B1235387) protein and subsequent overactivation of the mTORC1 pathway. nih.gov While heterozygous Eker rats have been valuable for studying some aspects of TSC, they exhibit minimal neurological deficits. nih.gov

Interactive Table: Key Mouse Models in TSC2 Research
ModelGenetic ModificationKey PhenotypesReference
Conventional Knockout Complete deletion of Tsc2Embryonic lethality nih.gov
Conditional Knockout (Radial Glial Progenitors) Inducible deletion of Tsc2 in developing cortex and hippocampusmTORC1 hyperactivation, thicker cortex, defective lamination nih.gov
Conditional Knockout (Astrocytes) Inactivation of Tsc2 in astrocytesIncreased astroglial proliferation, neuronal disorganization nih.gov
Conditional Knockout (Postmitotic Neurons) Deletion of Tsc2 in postmitotic excitatory forebrain neuronsPremature death in homozygous animals nih.gov
Eker Rat Spontaneous inactivating mutation in Tsc2Renal cystadenomas, minimal neurological deficits nih.govneupsykey.com

Drosophila Models for TSC2 Pathway Research

The fruit fly, Drosophila melanogaster, has proven to be a powerful genetic model for dissecting the fundamental cellular functions of the TSC1/TSC2 complex. nih.gov Genetic studies in Drosophila first revealed that the fly homologs of TSC1 and TSC2 play a critical role in regulating cell size. nih.govnih.gov Cells mutant for Tsc1 are significantly larger than normal but differentiate properly. nih.gov Further genetic epistasis analysis has placed the Tsc1 and Tsc2 proteins as key components acting together within the insulin (B600854) signaling pathway. nih.govnih.gov The availability of various genetic tools in Drosophila has facilitated the screening for new components of the TSC pathway and has been instrumental in understanding the regulation of cell growth and proliferation. health.mil

Zebrafish Models for Developmental Studies

Zebrafish (Danio rerio) offer several advantages for studying TSC, including their rapid external development, transparency of embryos, and the ease of genetic manipulation. health.milresearchgate.net A zebrafish model of TSC was generated by introducing a nonsense mutation in the tsc2 gene, resulting in a truncated tuberin protein that lacks the GAP domain necessary for inhibiting TORC1. nih.govnih.govbiologists.com Homozygous tsc2 mutant zebrafish are not viable and exhibit increased cell size in the brain and liver, disorganized forebrain neurons, and elevated TORC1 signaling. nih.govnih.govbiologists.com These phenotypes can be reversed by treatment with the mTORC1 inhibitor rapamycin (B549165). health.milbiologists.com Genetic mosaic analyses in zebrafish have demonstrated that tsc2 limits TORC1 signaling in a cell-autonomous manner. nih.govnih.gov Interestingly, these studies also revealed a non-cell-autonomous function, where mutant cells can cause the mislocalization of wild-type cells in the forebrain, providing a potential explanation for the formation of brain hamartomas in human TSC patients. nih.govnih.gov

In Vitro Cellular Models

In vitro models provide a more controlled environment to study the molecular and cellular mechanisms of TSC2 function and to screen for potential therapeutic compounds.

Mammalian Cell Lines (e.g., TSC2-Deficient Fibroblasts)

The development of mammalian cell lines deficient in TSC2 has been crucial for biochemical and cell biological studies. Primary murine embryo fibroblasts (MEFs) lacking Tsc2 exhibit early senescence, a phenotype that can be rescued by the loss of the tumor suppressor p53. jci.org Tsc2⁻/⁻p53⁻/⁻ cells show constitutive activation of S6K, a downstream target of mTORC1. jci.org Cell lines derived from renal tumors in Tsc2+/- mice have also been instrumental in preclinical studies. nih.gov Furthermore, primary tuberin-null cells isolated from patients have been used to create innovative mouse models to study lesion formation. mdpi.com

Human Induced Pluripotent Stem Cells (iPSCs) and Derived Neurons/Organoids

The advent of human induced pluripotent stem cell (iPSC) technology has revolutionized the modeling of human diseases, including TSC. iPSCs can be generated from patient-derived cells, such as fibroblasts, and then differentiated into various cell types, including neurons and other neural lineages, providing a patient-specific in vitro model. nih.govvanderbilt.eduoup.com

Studies using iPSC-derived neurons from TSC patients with TSC2 mutations have revealed several key pathological features. Neurons with heterozygous (TSC2+/-) or biallelic (TSC2⁻/⁻) mutations exhibit mTORC1 hyperactivation, leading to increased cell body size and neurite outgrowth. nih.gov While heterozygous loss of TSC2 is sufficient to cause some morphological and physiological changes, biallelic mutations are necessary to induce the gene expression dysregulation observed in cortical tubers. nih.gov Furthermore, iPSC-derived neurons with TSC2 mutations show hypersynchrony in their electrical activity. nih.gov

Three-dimensional (3D) brain organoids derived from iPSCs offer an even more complex model, recapitulating aspects of early human brain development. nih.govmdpi.commdpi.comstemcell.com Cortical organoids generated from iPSCs with homozygous TSC2 mutations display an altered balance of neurons and glia, with reduced neuronal markers and hypertrophy of glial lineages. nih.gov These organoids also exhibit dysmorphic neurons and glial cells that increase in size over time, mimicking the cellular features of cortical tubers. nih.gov Longitudinal studies of cortical organoids with TSC2 variants have shown disrupted developmental trajectories, affecting neurogenesis, synaptogenesis, and gliogenesis. biorxiv.org These advanced models provide an unprecedented opportunity to study the impact of TSC2 mutations on human brain development and to test potential therapeutic interventions. biorxiv.orgnih.govbiorxiv.org

Interactive Table: Findings from Human iPSC Models of TSC2 Deficiency
Model SystemTSC2 GenotypeKey FindingsReference
iPSC-derived Neurons TSC2+/-mTORC1 hyperactivation, increased cell size and process outgrowth, hypersynchrony nih.gov
iPSC-derived Neurons TSC2⁻/⁻Exacerbation of TSC2+/- phenotypes, hyperactivity, transcriptional dysregulation similar to cortical tubers nih.govnih.gov
iPSC-derived Neural Spheres TSC2⁻/⁻Greater sphere area, decreased circularity vanderbilt.edu
Cortical Organoids TSC2⁻/⁻Altered neuron-glia balance, reduced neuronal markers, glial hypertrophy, dysmorphic cells nih.gov
Cortical Organoids TSC2 variantsDisrupted developmental trajectories (neurogenesis, synaptogenesis, gliogenesis) biorxiv.org

Embryonic Stem Cells (ESCs) for Developmental Studies

Embryonic stem cells (ESCs) have become a important tool for modeling the developmental aspects of Tuberous Sclerosis Complex (TSC) and understanding the role of the tuberous sclerosis 2 protein (tuberin). By creating genetically engineered human ESC lines with heterozygous or homozygous mutations in the TSC2 gene, researchers can generate various neural cell types, including neural progenitor cells (NPCs), neurons, and glia, to study the consequences of tuberin dysfunction. nih.gov

Studies using these models have revealed significant abnormalities in neuronal maturation, altered synaptic activity, and aberrant glial differentiation, particularly in cells completely lacking functional tuberin (TSC2 null). nih.gov These ESC-derived models provide a critical platform for investigating the early stages of brain development and how TSC2 mutations can lead to the characteristic brain lesions and neurological symptoms seen in TSC patients. nih.govnih.gov For instance, research has shown that even a heterozygous loss of TSC2 in human iPSC-derived neurons can lead to mTORC1 disinhibition and other neuronal abnormalities. nih.gov Furthermore, investigations into the interactions between TSC2 and p53 have been facilitated by these models, revealing that the loss of one TSC2 allele is sufficient to increase p53 levels. vanderbilt.edu

Neural Stem Cell (NSC) Culture Systems

Neural stem cell (NSC) and neural progenitor cell (NPC) culture systems are instrumental in dissecting the specific roles of tuberin in neurogenesis. By generating induced pluripotent stem cells (iPSCs) from TSC patients with TSC2 mutations and differentiating them into NPCs, researchers can create an in vitro model that reflects the genetic background of the patients. nih.govbiorxiv.org

These patient-derived NPCs have demonstrated a delayed differentiation into neurons. nih.gov This delay is associated with a modest activation of mTORC1 signaling and a significant attenuation of the upstream PI3K/AKT signaling pathway. nih.gov This finding suggests that heterozygous TSC2 mutations can disrupt normal neuronal development, potentially contributing to the neuropathology of TSC. nih.gov The use of these NSC culture systems allows for controlled experiments to probe the molecular mechanisms underlying these defects. For example, pharmacological inhibition of PI3K or AKT, but not mTORC1, was shown to mimic the delayed neuronal differentiation phenotype observed in patient-derived cells. nih.gov These models are also crucial for testing potential therapeutic interventions aimed at correcting the developmental abnormalities caused by tuberin deficiency.

Biochemical and Biophysical Techniques

In Vitro GTPase Activity Assays

The primary function of the TSC1-TSC2 protein complex is to act as a GTPase-activating protein (GAP) for the small GTPase Rheb. nih.govnih.gov In vitro GTPase activity assays are therefore fundamental to understanding the biochemical function of tuberin. These assays directly measure the ability of the TSC2 GAP domain to stimulate the hydrolysis of GTP to GDP by Rheb. nih.govnih.gov

In these assays, purified Rheb is loaded with a non-hydrolyzable GTP analog or radiolabeled GTP. The addition of purified TSC1/TSC2 complex, or the isolated TSC2 GAP domain, initiates the GAP-stimulated GTP hydrolysis. The rate of hydrolysis is then quantified, often by measuring the release of inorganic phosphate (B84403). nih.gov

Studies using these assays have been pivotal in confirming that TSC2 is indeed the GAP for Rheb and that this activity is crucial for its tumor suppressor function. nih.govnih.gov They have also been used to characterize the effects of various mutations found in TSC patients on tuberin's GAP activity. nih.gov Interestingly, some research indicates that phosphorylation of tuberin by AKT does not directly affect its GAP activity towards Rheb in vitro. rupress.org Instead, it promotes Rheb-induced S6 kinase 1 (S6K1) activation in vivo by causing tuberin to be sequestered in the cytosol. rupress.org These assays have also revealed that the catalytic mechanism of TSC2 and Rheb differs from that of the Ras-GAP and Ras system. nih.gov

Protein-Protein Interaction Studies

The function of tuberin is intricately linked to its interaction with other proteins, most notably hamartin (TSC1). A variety of techniques are employed to study these protein-protein interactions.

Co-immunoprecipitation (Co-IP) is a widely used method to demonstrate that tuberin and hamartin physically associate in vivo. nih.govaacrjournals.orgscispace.com In this technique, an antibody targeting either tuberin or hamartin is used to pull down the protein from cell lysates. The resulting immunoprecipitate is then analyzed by western blotting to see if the binding partner is also present, confirming their interaction within a complex. scispace.comoup.com These studies have shown that tuberin and hamartin interact via their coiled-coil domains. nih.govresearchgate.net

Yeast two-hybrid (Y2H) systems have also been instrumental in identifying and mapping the interaction domains between tuberin and hamartin. scispace.comresearchgate.net This genetic method detects physical interactions between proteins in yeast cells. It was used to confirm that the C-terminal coiled-coil domain of hamartin interacts with tuberin. scispace.com

Other interacting partners of tuberin have been identified through these and other methods, including:

14-3-3 proteins: Tuberin interacts with 14-3-3 proteins following phosphorylation by AKT. rupress.orgnih.gov

Cell cycle proteins: Tuberin and hamartin have been shown to interact with CDK1 and its regulatory cyclins A and B1. oup.comnih.gov

Other kinases and signaling molecules: A large number of other proteins have been found to interact with tuberin, highlighting its role as a signaling hub. nih.gov

Interacting ProteinTuberin Domain/RegionSignificance of InteractionReference
Hamartin (TSC1)N-terminal coiled-coil domainForms the functional TSC protein complex, essential for GAP activity and stability. nih.govscispace.comresearchgate.net
14-3-3 proteinsPhosphorylated sites (e.g., S939, S981)Sequesters tuberin in the cytosol upon AKT phosphorylation, inhibiting its function. rupress.orgnih.gov
CDK1/Cyclin B1Not fully mappedSuggests a direct role in cell cycle regulation at the G2/M transition. oup.comnih.gov
AKTMultiple phosphorylation sites (e.g., S939, T1462)Phosphorylation by AKT inhibits tuberin function, promoting cell growth. nih.govnih.govnih.gov
p27Not fully mappedTuberin can interact with the CDK inhibitor p27, potentially influencing cell cycle progression. nih.gov

Analysis of Post-Translational Modifications

Post-translational modifications (PTMs) are critical for regulating tuberin's function, stability, and subcellular localization. cytoskeleton.comyoutube.comyoutube.com The most extensively studied PTM of tuberin is phosphorylation.

Phosphorylation: Tuberin is phosphorylated by several kinases, which can either inhibit or activate its function.

AKT (Protein Kinase B): Growth factors stimulate the PI3K-AKT pathway, leading to AKT-mediated phosphorylation of tuberin at multiple sites (including S939, S981, S1130, S1132, and T1462 in humans). nih.govnih.govfrontiersin.org This phosphorylation is generally inhibitory, leading to the dissociation of the TSC1-TSC2 complex and the promotion of mTORC1 signaling. rupress.orgnih.govnih.gov

AMPK (AMP-activated protein kinase): Under conditions of low energy, AMPK phosphorylates and activates tuberin, leading to the inhibition of mTORC1. nih.govwikipedia.org

Other kinases: Other kinases such as RSK1, ERK, and MK2 also phosphorylate tuberin, indicating a complex regulation by multiple signaling pathways. nih.govnih.govnih.gov

The analysis of these phosphorylation events often involves mass spectrometry to identify the specific modified residues and the use of phospho-specific antibodies in western blotting to detect the phosphorylation status of tuberin under different cellular conditions. nih.gov

Ubiquitination: Tuberin also undergoes ubiquitination, a PTM that typically targets proteins for degradation. cytoskeleton.com Studying the enzymes and conditions that lead to tuberin ubiquitination provides insight into the regulation of its protein levels.

ModificationKey Kinase/EnzymeSite(s) on Tuberin (Human)Functional ConsequenceReference
PhosphorylationAKTS939, S981, T1462, S1130, S1132Inhibition of tuberin function, promotion of cell growth. nih.govnih.govnih.govfrontiersin.org
PhosphorylationAMPKMultiple sitesActivation of tuberin, inhibition of mTORC1. nih.govwikipedia.org
PhosphorylationRSK1S1798Inhibition of tuberin function. nih.govnih.gov
PhosphorylationERKS664Inhibition of tuberin function. nih.govnih.gov
PhosphorylationCDK4/6S1217, S1452Inhibition of tuberin function, increased cell growth. nih.gov

Structural Biology Approaches

Understanding the three-dimensional structure of tuberin and the TSC complex is crucial for elucidating its mechanism of action and the impact of disease-causing mutations.

X-ray Crystallography has been used to determine the high-resolution structures of specific domains of tuberin. For example, the crystal structure of the N-terminal domain of TSC2 from Chaetomium thermophilum revealed a HEAT repeat fold and provided a template for modeling the human tuberin N-terminus. nih.govresearchgate.net This structural information helps to explain how the TSC1-TSC2 complex assembles and how pathogenic missense mutations in tuberin can disrupt its function. nih.gov The crystal structure of the TSC2 GAP domain has also been solved, offering mechanistic insights into its catalytic activity and how it interacts with Rheb. nih.govrcsb.org These structures show that an asparagine thumb (N1643) is a key catalytic residue. nih.govrcsb.org

Cryo-Electron Microscopy (Cryo-EM) of TSC Complex

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the molecular architecture of the complete human TSC protein complex (TSCC), which comprises TSC1, TSC2, and TBC1D7. nih.gov This technique involves flash-freezing purified protein complexes in a thin layer of vitreous ice, preserving their native structure for imaging with an electron microscope. youtube.comyoutube.com

Recent studies using single-particle cryo-EM have elucidated the organization of the human TSCC, showing it forms an elongated, scorpion-like structure. nih.govnih.gov The "body" of this structure is composed of a flexible TSC2 HEAT repeat dimer. nih.gov Running along the surface of this TSC2 dimer is the TSC1 coiled-coil backbone, which breaks the dimer's symmetry. nih.gov The complex has a 2:2:1 stoichiometry of TSC1, TSC2, and TBC1D7, respectively, and an arch-shaped architecture. rcsb.org

The "pincer" of the scorpion shape is formed by the highly flexible N-terminal core domains of TSC1, while a barbed "tail" is constituted by the junction of the TSC1 coiled-coil and TBC1D7. nih.govnih.gov The TSC2 GTPase-activating protein (GAP) domain is positioned at the center of the body, poised to interact with and regulate the small GTPase Rheb. nih.govnih.gov This structural arrangement provides crucial insights into how the TSC complex functions as a negative regulator of the mTORC1 signaling pathway. nih.govrcsb.org

Cryo-EM Findings for Human TSC Complex
Overall Structure Elongated, scorpion-like, arch-shaped architecture. nih.govnih.govrcsb.org
Stoichiometry 2:2:1 ratio of TSC1:TSC2:TBC1D7. rcsb.org
TSC2 Component Forms a flexible HEAT repeat dimer, constituting the "body" of the complex. nih.gov
TSC1 Component The coiled-coil backbone runs along the TSC2 surface, with the N-terminal domains forming the "pincer". nih.gov
TBC1D7 Component Located at the "tail" of the complex, at the junction with the TSC1 coiled-coil. nih.govnih.gov
GAP Domain Positioned to bind a pair of Rheb molecules. nih.govnih.gov
Resolution Near-atomic resolution has been achieved, for example, at 4.40 Å. rcsb.org

X-ray Crystallography of TSC2 Domains or Interacting Partners

X-ray crystallography has provided high-resolution structural information for specific domains of the TSC2 protein and its interacting partners. This technique involves crystallizing the protein or protein complex and then analyzing the diffraction pattern of X-rays passed through the crystal to determine the precise arrangement of atoms.

Crystallographic analysis of the N-terminal domain of TSC2 from Chaetomium thermophilum revealed that it adopts a HEAT repeat fold. nih.gov This structural information served as a template to generate a homology model for the N-terminus of human tuberin. nih.govnih.gov These studies have been crucial for understanding how the TSC1 and TSC2 proteins assemble into a complex, showing that the N-terminus of TSC2 interacts with the C-terminus of TSC1. nih.gov Furthermore, the analysis of pathological point mutations in tuberin has shown that many of these mutations are structural, leading to improperly folded protein. nih.govnih.gov

The crystal structure of the catalytic asparagine-thumb GAP domain of TSC2 has also been determined at a resolution of 1.40 Å. rcsb.org This has offered mechanistic insights into its catalytic activity towards Rheb. rcsb.org A model of the TSC2-Rheb complex, supported by molecular dynamics simulations, suggests that asparagine 1643 of TSC2 and tyrosine 35 of Rheb are key active site residues. rcsb.org

X-ray Crystallography Data for TSC2 Domains
Domain Organism
TSC2 N-terminus (TSC2-N)Chaetomium thermophilum
TSC2 GAP domainNot Specified

Advanced "-Omics" Approaches

The application of various "-omics" technologies has revolutionized the understanding of the global molecular consequences of TSC2 dysfunction.

Transcriptome Profiling (e.g., RNA-seq)

Transcriptome profiling, particularly through RNA sequencing (RNA-seq), has been used to perform comprehensive analyses of the genome-wide consequences of TSC2 loss on gene expression. nih.gov Studies on TSC2-deficient human neuronal models and cortical tubers from TSC patients have identified significant alterations at the transcriptional level. nih.govresearchgate.net

In TSC2-deficient neural stem cells, RNA-seq revealed a disease-relevant inflammatory response and changes in metabolic activity. nih.gov Similarly, analysis of cortical tubers from TSC patients showed 438 differentially expressed genes, with an enrichment of genes associated with the innate and adaptive immune response, including the complement system. researchgate.net Furthermore, single-nucleus RNA sequencing of cortical tubers has shown that while all neuronal subtypes are preserved, there are significant gene expression changes in principal neurons and specific GABAergic neurons. biorxiv.org In Tsc2 mutant neural stem cells, RNA-seq identified 2,268 differentially expressed mRNAs, with a notable alteration in a network of translation factors. nih.gov

| Selected Differentially Expressed Genes in TSC2-Deficient Models | | | :--- | :--- | :--- | :--- | | Gene | Model System | Expression Change | Associated Pathway/Process | | C1QA, C1QB, C1QC | TSC Cortical Tubers | Upregulated | Complement System, Immune Response. researchgate.net | | Various Translation Factors | Tsc2 Mutant Neural Stem Cells | Altered | Protein Translation. nih.gov | | Angiogenic Growth Factors | TSC2-deficient Neural Stem Cells | Increased Production | Angiogenesis. nih.gov |

Proteomic and Phosphoproteomic Analyses

Proteomic studies, often utilizing two-dimensional gel electrophoresis and mass spectrometry, have identified changes in the protein landscape following the overexpression or loss of TSC2. nih.gov Ectopic overexpression of human TSC2 led to the deregulation of proteins involved in various cellular processes, including protein folding, RNA processing, and translation. nih.gov

Phosphoproteomic analyses have provided insights into the signaling pathways affected by TSC2. For instance, a phosphoproteomic atlas of corticostriatal axons during neurodevelopment identified dynamic changes in phosphorylation, with TSC2 phosphorylation by ERK being a noted event. nih.gov More recent studies have focused on the proteome and phosphoproteome to understand the pathogenesis of TSC, with datasets becoming available through repositories like ProteomeXchange. proteomexchange.orgproteomexchange.org These analyses aim to uncover how TSC2 mutations affect protein expression and phosphorylation on a global scale, contributing to disease pathology. proteomexchange.org

Proteins Deregulated by TSC2 Overexpression
Calumenin precursorProteasome subunit alpha type 5
Complement component 1Reticulocalbin 1 precursor
Heterogeneous nuclear ribonucleoproteins, C1/C2Translationally-controlled tumor protein
Heterogeneous nuclear ribonucleoprotein, C1-like proteinUV excision repair protein, RAD23 homolog B
Nascent polypeptide-associated complex-alphaElongation factor 1-delta
Eukaryotic initiation factors, eIF-4A-like NUK-34 and eIF-6

Metabolomic Profiling in TSC2-Deficient Cells

Metabolomic profiling has been crucial in elucidating the metabolic reprogramming that occurs in cells lacking functional TSC2. These studies have revealed that TSC2-deficient cells exhibit distinct metabolic vulnerabilities due to hyperactive mTORC1 signaling. nih.gov

One key finding is the alteration of the pentose (B10789219) phosphate pathway (PPP) in TSC2-null cells, which is dependent on autophagy. nih.gov These cells show increased glucose uptake and utilization, decreased mitochondrial oxygen consumption, and elevated mitochondrial reactive oxygen species (ROS) production. nih.gov This makes the PPP a critical survival mechanism for these cells. nih.gov In brain-specific mouse models of TSC, metabolomic analysis of hippocampal lysates identified an anabolic signature characterized by increased glutaminolysis, TCA cycle metabolism, and nucleotide metabolism. nih.gov Furthermore, changes in transmethylation and polyamine metabolism were also observed. nih.gov

| Metabolic Pathways Altered in TSC2 Deficiency | | | :--- | :--- | :--- | | Pathway | Model System | Observed Changes | | Pentose Phosphate Pathway | TSC2-null cells | Increased levels of intermediates, increased glucose oxidation. nih.gov | | Glutaminolysis/TCA Cycle | Tsc2-deficient mouse hippocampus | Increased metabolism. nih.gov | | Nucleotide Metabolism | Tsc2-deficient mouse hippocampus | Increased metabolism. nih.gov | | Transmethylation & Polyamine Metabolism | Tsc2-deficient mouse hippocampus | Altered metabolite levels. nih.gov | | Fatty Acid Metabolism | TSC neuronal networks | Switch to fatty acid metabolism from mitochondrial respiration. biorxiv.org |

Multi-omic Profiling for Biomarker Discovery

Integrative multi-omic approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are being employed for biomarker discovery in Tuberous Sclerosis Complex. nih.govcmbio.ioplos.org A comprehensive multi-omic analysis of blood samples from infants with TSC followed from birth to two years of age was conducted as part of the EPISTOP clinical trial. nih.gov This study sought to identify biomarkers for the development of epilepsy. nih.gov

The analysis revealed that 39 proteins, metabolites, and genes showed significant differences between TSC infants and age-matched controls. nih.gov Six of these markers also showed a progressive difference between control subjects, TSC infants without epilepsy, and TSC infants with epilepsy. nih.gov This rich dataset provides a foundation for identifying predictive biomarkers and understanding the developmental effects and associations with seizure development in TSC. nih.gov In another study, an exploratory analysis of plasma from adult TSC patients found significantly increased levels of Glial Fibrillary Acid Protein (GFAP), which correlated with neurological severity. uniroma1.it

| Potential Biomarkers Identified Through Multi-omic Profiling in TSC | | | :--- | :--- | :--- | | Biomarker Type | Finding | Clinical Relevance | | Proteins, Metabolites, Genes (39 total) | Significant differences between TSC infants and controls. nih.gov | Potential early diagnostic or prognostic markers. | | 6 specific markers | Progressive difference between control, TSC without epilepsy, and TSC with epilepsy. nih.gov | Potential markers for epilepsy risk stratification. | | Deoxycytidine monophosphate (dCMP) | 52-fold increase in serum with vigabatrin (B1682217) treatment. nih.gov | Marker of treatment response. | | Glial Fibrillary Acid Protein (GFAP) | Significantly higher plasma levels in adult TSC patients. uniroma1.it | Correlates with neurological disease severity. |

Q & A

Q. Advanced Research Focus

  • Conditional Knockout Mice : Use Nestin-Cre or Synapsin-Cre drivers to delete Tsc2 in neural progenitors or neurons, respectively. Assess cortical tubers via MRI and seizures via EEG .
  • Patient-Derived iPSCs : Differentiate TSC2-mutant iPSCs into neurons or astrocytes to model synaptic dysfunction using patch-clamp electrophysiology .
  • Xenopus Models : Inject TSC2 morpholinos to study mTOR-dependent axon guidance defects in vivo .

How can researchers reconcile contradictory data on genotype-phenotype correlations in TSC2 mutations?

Advanced Research Focus
Genetic mosaicism and modifier genes contribute to variability. Solutions include:

  • Deep Sequencing : Detect low-frequency mosaic mutations in blood/tissue samples using >1000x coverage NGS .
  • Multi-Omics Integration : Combine RNA-seq, proteomics, and metabolomics from the TSC Bio/Data Repository to identify compensatory pathways .
  • Machine Learning : Train models on ClinVar and TSC Natural History Database entries to predict phenotypic severity based on mutation type/location .

What biochemical assays are optimal for studying TSC2 interactions with binding partners like hamartin (TSC1) or PP5 phosphatase?

Q. Methodological Focus

  • Proximity Ligation Assay (PLA) : Quantify TSC1-TSC2 complexes in fixed cells using Duolink® reagents .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics between recombinant TSC2 and PP5 in vitro .
  • Pulldown Assays : Use GST-tagged TSC2 fragments to map interaction domains with Rheb or calmodulin .

How can researchers model TSC2-associated cellular senescence or autophagy in vitro?

Q. Advanced Research Focus

  • Senescence-Associated β-Galactosidase (SA-β-gal) : Treat TSC2-null cells with rapamycin to assess mTORC1-driven senescence rescue .
  • LC3-II Turnover Assays : Monitor autophagic flux in TSC2-deficient cells using bafilomycin A1 and anti-LC3B antibodies .
  • Live-Cell Imaging : Track lysosomal pH changes with LysoTracker® in TSC2-mutant vs. wild-type cells .

What computational tools are recommended for analyzing TSC2’s role in protein interaction networks?

Q. Methodological Focus

  • STRING Database : Map TSC2’s interactome (e.g., interactions with mTOR, Akt) and export networks for Cytoscape visualization .
  • Gene Ontology (GO) Enrichment : Use DAVID or PANTHER to identify enriched pathways in TSC2-knockdown RNA-seq datasets .
  • Molecular Dynamics Simulations : Simulate TSC2-TSC1 complex stability under mutations using GROMACS .

How does TSC2 dysfunction affect immune cell regulation, and what assays are used to study this?

Advanced Research Focus
TSC2 loss in T-cells or macrophages hyperactivates mTORC1, altering cytokine production. Key methods:

  • Cytokine Profiling : Use Luminex® assays to quantify IL-10/IFN-γ in TSC2-deficient T-cell supernatants .
  • Metabolic Flux Analysis : Compare glycolysis and OXPHOS in TSC2-mutant macrophages via Seahorse XF Analyzer .

What strategies improve the reliability of TSC2 antibody validation in immunohistochemistry (IHC)?

Q. Methodological Focus

  • Knockout Validation : Compare IHC signals in wild-type vs. TSC2-KO tissue sections .
  • Peptide Blocking : Pre-incubate antibodies with TSC2-derived peptides to confirm specificity .
  • Multi-Epitope Recognition : Use antibodies targeting distinct TSC2 domains (e.g., N-terminal vs. C-terminal) for cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.